molecular formula C11H18O B016871 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- CAS No. 19985-79-6

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-

Cat. No.: B016871
CAS No.: 19985-79-6
M. Wt: 166.26 g/mol
InChI Key: NLSBZJJINHYWGM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- involves interactions with molecular targets and pathways within cells. The specific molecular targets and pathways are not well-characterized, but it is likely that the compound exerts its effects through interactions with enzymes and other proteins involved in various biochemical processes .

Comparison with Similar Compounds

Similar compounds to 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- include other cyclopropenone derivatives such as:

  • 2-Cyclopropen-1-one, 2,3-diphenyl-
  • 2-Cyclopropen-1-one, 2,3-dimethyl-
  • 2-Cyclopropen-1-one, 2,3-diethyl-

These compounds share the cyclopropenone core structure but differ in the substituents attached to the ring. The presence of tert-butyl groups in 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- makes it unique in terms of steric hindrance and electronic effects, which can influence its reactivity and applications .

Properties

IUPAC Name

2,3-ditert-butylcycloprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-10(2,3)7-8(9(7)12)11(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSBZJJINHYWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173783
Record name 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19985-79-6
Record name 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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